molecular formula C14H17NO5S B4038657 2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4038657
M. Wt: 311.36 g/mol
InChI Key: BTUCDCVKKNNAFO-UHFFFAOYSA-N
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Description

2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a carbamoyl group attached to a cyclohexanecarboxylic acid moiety

Scientific Research Applications

2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene compound under palladium catalysis to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and carbamoyl group can interact with enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a thiophene ring, a methoxycarbonyl group, a carbamoyl group, and a cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-[(2-methoxycarbonylthiophen-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-20-14(19)11-10(6-7-21-11)15-12(16)8-4-2-3-5-9(8)13(17)18/h6-9H,2-5H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUCDCVKKNNAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}cyclohexanecarboxylic acid

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